molecular formula C18H17BrN4OS B2866288 3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179458-06-0

3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Numéro de catalogue: B2866288
Numéro CAS: 1179458-06-0
Poids moléculaire: 417.33
Clé InChI: OQTKABXBACCTMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class, characterized by a fused triazole-thiadiazine heterocyclic core. The structure features a 4-methoxyphenyl group at the C-3 position and a p-tolyl (4-methylphenyl) substituent at C-6, with a hydrobromide salt enhancing solubility and bioavailability . Its synthesis typically involves cyclocondensation of 4-amino-3-mercaptotriazole derivatives with electrophilic reagents like phenacyl bromides . The compound has shown promise in antitumor studies, particularly in disrupting tubulin polymerization and inducing apoptosis .

Propriétés

IUPAC Name

3-(4-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS.BrH/c1-12-3-5-13(6-4-12)16-11-24-18-20-19-17(22(18)21-16)14-7-9-15(23-2)10-8-14;/h3-10H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTKABXBACCTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

tuberculosis H37Rv strain, suggesting potential targets within these organisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets.

Activité Biologique

3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of 3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in suitable solvents such as ethyl acetate. The resulting compounds have been characterized using various spectroscopic techniques including NMR and mass spectrometry .

Biological Activity

The biological activity of this compound has been extensively studied across multiple cancer cell lines. Key findings include:

  • Antitumor Activity : The compound exhibits significant antitumor effects against a variety of cancer cell lines. In vitro studies conducted at the National Cancer Institute revealed that derivatives of this compound showed potent growth inhibition across 60 different cancer cell lines including leukemia and solid tumors .
  • Mechanism of Action :
    • Cell Cycle Arrest and Apoptosis : Research indicates that the compound induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells. This was demonstrated through assays that measured mitochondrial depolarization and caspase activation .
    • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This inhibition is associated with its antiproliferative effects .

Case Studies

Several studies have documented the efficacy of this compound:

  • In Vitro Studies : A study involving 60 cancer cell lines demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutics. For instance:
    • HeLa cells: IC50 = 0.046 μM
    • A549 cells: IC50 = 0.96 μM
      These results indicate a potent inhibitory effect on tumor growth without significant toxicity .
  • In Vivo Studies : In xenograft models using A549 cells in mice, treatment with the compound resulted in significant tumor growth inhibition while exhibiting minimal side effects .

Comparative Data Table

The following table summarizes the biological activity of various derivatives of triazolo-thiadiazine compounds:

CompoundCell LineIC50 (μM)Mechanism of Action
AHeLa0.046Tubulin polymerization inhibition
BA5490.96G2/M phase arrest and apoptosis
CMDA-MB-468VariesInduction of apoptosis

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of triazolothiadiazines are highly dependent on substituents at C-3 and C-5. Below is a detailed comparison with key analogs:

Anticancer Activity

Compound Name (Substituents) Biological Target Key Findings Reference
3-(4-Methoxyphenyl)-6-(p-tolyl) (Hydrobromide) Tubulin, PDE4 isoforms Inhibits tubulin polymerization (IC₅₀ = 2.1 µM in HeLa cells); induces G2/M arrest . Hydrobromide salt improves solubility.
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl) Tubulin Higher tubulin affinity (IC₅₀ = 1.8 µM) due to amino-methoxy synergy; 70% tumor growth inhibition in vivo .
6-Aryl-3-(p-chlorophenyl) (e.g., 113h ) NCI-60 cancer cell lines Mean growth inhibition = 45.44%; p-chlorophenyl enhances cytotoxicity vs. unsubstituted phenyl .
3-(Trifluoromethyl)-6-methyl-7-(arylhydrazono) HCT colorectal cancer IC₅₀ = 4.3–9.7 µM; hydrazono group improves membrane permeability .

Structure-Activity Relationship (SAR):

  • C-6 Substituents: Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity but may reduce solubility. p-Tolyl (methyl) balances lipophilicity and activity .
  • C-3 Substituents : Methoxy groups at para positions (e.g., 4-methoxyphenyl) improve tubulin binding, while meta-substituted analogs (e.g., 3-methoxyphenyl) show higher metabolic stability .
  • Salt Forms : Hydrobromide salts increase aqueous solubility by ~30% compared to free bases .

Enzyme Inhibition (PDE4 Selectivity)

Compound Name (Substituents) PDE4 Isoform Selectivity IC₅₀ (nM) Notes Reference
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) PDE4A/B/C/D 0.8–1.2 Catachol diether moiety critical for potency .
3-(4-Methoxyphenyl)-6-(p-tolyl) PDE4D 15.6 Moderate selectivity; lacks tetrahydrofuran oxygen for optimal binding .

Key Insight : The tetrahydrofuran-3-yloxy group in PDE4 inhibitors enhances binding to the enzyme’s hydrophobic pocket, which is absent in the p-tolyl-substituted analog .

Antimicrobial Activity

Compound Name (Substituents) Microbial Targets MIC (µg/mL) Notes Reference
3-(3-Chlorophenyl)-6-aryl (e.g., 5a-j ) S. aureus, E. coli, C. albicans 12.5–25 (bacteria), 6.25–12.5 (fungi) Chlorophenyl enhances Gram-negative activity .
3-(4-Methoxyphenyl)-6-(p-tolyl) Not tested N/A Predicted lower activity due to electron-donating groups.

SAR : Chlorine and nitro groups at C-3/C-6 improve antimicrobial efficacy by disrupting microbial membranes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.